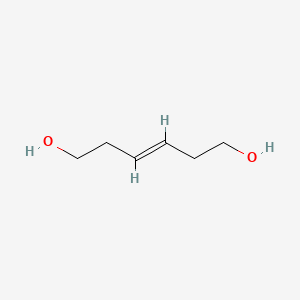

(3E)-3-Hexene-1,6-diol

Description

Significance of Unsaturated Diols in Contemporary Organic Synthesis

Unsaturated diols, such as (3E)-3-Hexene-1,6-diol, are of considerable importance in organic synthesis. The presence of two hydroxyl groups allows for the formation of esters, ethers, and other derivatives, while the double bond can participate in a wide range of addition reactions. This dual reactivity enables the construction of complex molecules from relatively simple precursors. fiveable.me Diols are foundational in the synthesis of various organic compounds, including polymers, pharmaceuticals, and fragrances. fiveable.mewikipedia.org They can also serve as protecting groups for carbonyl compounds, a crucial strategy in multi-step syntheses. wikipedia.org The ability to selectively react with one functional group while leaving the other intact, or to engage both in a concerted fashion, provides chemists with a powerful tool for molecular design. rsc.org

Stereochemical Considerations and the (E)-Configuration of this compound

The designation "(3E)" in this compound refers to the stereochemistry of the double bond. The "E" notation, from the German word entgegen (meaning opposite), indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. pressbooks.pub In this case, the carbon chains extending from the double bond are in a trans configuration. This geometry results in a more linear and less sterically hindered molecule compared to its cis or (Z)-isomer.

The stereochemistry of the double bond is critical as it dictates the three-dimensional arrangement of the atoms and influences the stereochemical outcome of subsequent reactions. For example, dihydroxylation of the (E)-alkene using reagents like osmium tetroxide results in the formation of a specific pair of enantiomers, whereas the same reaction on the (Z)-alkene would produce a meso compound. jove.commasterorganicchemistry.com

Historical Development of Synthetic Approaches to this compound

Historically, the synthesis of diols has been a central theme in organic chemistry. sci-hub.se Specific methods for preparing this compound often involve the reduction of corresponding dicarboxylic acids or their esters. One documented method involves the reduction of dimethyl trans-3-hexene-1,6-dioate with lithium aluminium tetrahydride in tetrahydrofuran, affording the diol in high yield. lookchem.com A similar approach utilizes the reduction of diethyl trans-hex-3-enedioate. lookchem.com The starting dicarboxylic acid, (E)-3-hexene-1,6-dioic acid, can also be reduced to yield the target diol. lookchem.com More recent and highly diastereoselective methods have been developed for the synthesis of related cis-3-hexene-1,6-diols, showcasing the ongoing innovation in this area. nih.gov

| Precursor | Reagent(s) | Solvent | Yield |

| Dimethyl trans-3-hexene-1,6-dioate | Lithium aluminium tetrahydride | Tetrahydrofuran | 98.0% lookchem.com |

| Diethyl trans-hex-3-enedioate | Lithium aluminium tetrahydride | Diethyl ether | 94.0% lookchem.com |

| (E)-3-Hexene-1,6-dioic acid | Not specified | Not specified | 75.0% lookchem.com |

Overview of Current Research Trajectories Involving this compound

Current research continues to leverage the unique structural features of this compound. It is utilized as a building block in the synthesis of complex molecules, including bioactive compounds. The presence of both hydroxyl and alkene groups makes it a valuable monomer for polymerization. The resulting polymers incorporate the double bond into their backbone, providing a site for subsequent cross-linking reactions, which is crucial for developing materials like coatings and shape-memory polymers.

Furthermore, there is a growing trend in using bio-based diols to replace petrochemical-derived monomers in polymer chemistry, positioning compounds like this compound as relevant to the development of sustainable and "green" industrial practices. musechem.com Research also explores its use in cross-metathesis reactions to incorporate its C6 diol backbone into more complex molecular structures, as demonstrated in strategies for the total synthesis of natural products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-ene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXXXZZOZFTPR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3e 3 Hexene 1,6 Diol

Established Retrosynthetic Pathways to (3E)-3-Hexene-1,6-diol

Established methods for synthesizing this compound often rely on classical organic reactions that provide control over the geometry of the double bond. These pathways involve the transformation of various functional groups to achieve the desired unsaturated diol.

Catalytic Isomerization of Propargylic Alcohols

The isomerization of propargylic alcohols presents a conceptually elegant and atom-economical approach to α,β-unsaturated carbonyl compounds and, by extension, to allylic alcohols. rsc.org While a direct catalytic isomerization of a suitable propargylic diol to this compound is not extensively documented in readily available literature, the principles of such a transformation can be applied.

A plausible synthetic route would commence with a C6 propargylic diol, such as 2-hexyne-1,6-diol. The isomerization of the triple bond to a trans-double bond at the 3-position could be achieved using a suitable transition metal catalyst. A variety of metal catalysts, including those based on ruthenium, rhodium, and iridium, have been shown to be effective for the isomerization of propargylic alcohols. researchtrends.net The stereochemical outcome of the isomerization, yielding the desired (E)-isomer, is a critical aspect of this methodology and is often influenced by the choice of catalyst and reaction conditions.

A generalized reaction scheme for this proposed pathway is as follows:

Reaction Scheme: Proposed Catalytic Isomerization

| Reactant | Catalyst | Product |

| 2-Hexyne-1,6-diol | Transition Metal Catalyst (e.g., Ru, Rh complex) | This compound |

Further research would be required to identify the optimal catalyst and conditions to achieve high selectivity for the (3E)-isomer.

Selective Reduction of Conjugated Diynes

A more established and reliable method for the synthesis of this compound involves the stereoselective reduction of a conjugated diyne precursor. The starting material for this synthesis is 2,4-hexadiyne-1,6-diol, a commercially available compound. The key to this strategy lies in the partial reduction of the two triple bonds to a single trans-double bond.

Dissolving metal reductions, such as the use of sodium in liquid ammonia (B1221849) (Na/NH₃), are well-known for their ability to reduce alkynes to trans-alkenes with high stereoselectivity. masterorganicchemistry.comlibretexts.orgopenstax.org The mechanism involves the stepwise addition of electrons from the sodium metal and protons from the ammonia solvent, leading to the thermodynamically more stable trans-alkene. openstax.org

Another effective method for the trans-reduction of alkynes is through hydrosilylation followed by protodesilylation. organic-chemistry.org This two-step process, often catalyzed by a ruthenium complex, provides a general and chemoselective route to (E)-alkenes. organic-chemistry.org

Data Table: Reagents for Selective Reduction of 2,4-Hexadiyne-1,6-diol

| Reagent System | Expected Product | Key Features |

| Sodium in liquid ammonia (Na/NH₃) | This compound | High stereoselectivity for trans-alkene. |

| Lithium in liquid ammonia (Li/NH₃) | This compound | Similar to Na/NH₃, provides the trans-alkene. openstax.org |

| Hydrosilylation (e.g., with triethoxysilane (B36694) and a Ru catalyst) followed by protodesilylation | This compound | Mild conditions, compatible with various functional groups. organic-chemistry.org |

This pathway offers a robust and predictable route to this compound, with the stereochemistry of the double bond being reliably controlled by the choice of the reduction method.

Hydroboration-Oxidation of Olefinic Precursors

Hydroboration-oxidation is a powerful two-step reaction for the anti-Markovnikov hydration of alkenes. wikipedia.org To synthesize this compound via this method, a suitable diene precursor is required. A logical starting material would be a diene that, upon dihydroboration and subsequent oxidation, yields the desired 1,6-diol with the double bond at the 3-position.

The hydroboration of non-conjugated dienes can be complex, with the potential for intramolecular reactions and the formation of cyclic boron intermediates. iupac.orgacs.org The hydroboration of 1,5-hexadiene (B165246), for instance, can lead to a mixture of products, including hexane-1,6-diol. Achieving the desired unsaturated diol with a specific double bond geometry presents a significant challenge.

A potential strategy to favor the formation of the trans-alkene could involve starting with a precursor that already contains the (E)-configured double bond, such as (3E)-1,5-hexadiene. However, the selective hydroboration of the terminal double bonds while preserving the internal double bond would be a critical and potentially difficult step. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), could offer some selectivity for the terminal positions.

Further investigation into the regioselectivity and stereoselectivity of the hydroboration of suitable diene precursors is necessary to establish this as a viable and efficient route to this compound.

Epoxidation Followed by Acid-Catalyzed Ring-Opening

The ring-opening of epoxides provides a versatile method for the synthesis of diols. organic-chemistry.org A retrosynthetic analysis of this compound suggests that it could be derived from a diepoxide precursor, such as 1,2,5,6-diepoxyhexane. The key would be a selective ring-opening reaction that generates the central double bond with the desired trans-stereochemistry.

While the direct conversion of a diepoxide to an unsaturated diol in a single step is not a standard transformation, a multi-step sequence could be envisioned. For instance, the selective opening of one epoxide ring to an allylic alcohol, followed by further transformations, might be a possibility.

A more direct, though perhaps less common, approach could involve the double ring-opening of epoxides derived from cyclic allylic ethers. rsc.orgrsc.org For instance, the reaction of 3,4-epoxytetrahydrofuran with an organolithium reagent can lead to an unsaturated diol. rsc.org While this specific example does not yield this compound, it demonstrates the principle of generating unsaturated diols from epoxide precursors.

The development of a specific epoxidation and ring-opening strategy for the synthesis of this compound would require careful selection of the starting material and reaction conditions to control both regioselectivity and stereoselectivity.

Emerging and Sustainable Synthetic Protocols for this compound

One-Pot Chemical Synthesis Strategies for (3Z)- and (3E)-Hexene-1,6-diol Isomers

While a specific one-pot synthesis for this compound is not prominently featured in the reviewed literature, a highly diastereoselective one-pot method for the synthesis of the corresponding cis-(3Z)-3-hexene-1,6-diols has been developed. researchtrends.netnih.govresearchgate.net This reaction involves the hydroboration of a terminal alkyne, transmetalation to a divinylzinc (B3045688) intermediate, and subsequent trapping with an aldehyde or ketone. researchtrends.netnih.govresearchgate.net

Although this method yields the (Z)-isomer, it provides a valuable framework for the potential development of a similar one-pot strategy for the (E)-isomer. The stereochemical outcome of such a reaction is often dictated by the geometry of the organometallic intermediate. Therefore, exploring different metals, ligands, or reaction conditions could potentially favor the formation of the trans-divinylmetal species, which would then lead to the (3E)-diol.

A known method to produce this compound is through the reduction of dimethyl trans-3-hexene-1,6-dioate or diethyl trans-hex-3-enedioate using a reducing agent like lithium aluminium tetrahydride. lookchem.com While not a one-pot synthesis from simple precursors in the same vein as the (Z)-isomer method, this represents a reliable two-step process from a commercially available or readily synthesized diester.

Electrocarboxylation Routes to Unsaturated Dicarboxylic Acid Precursors

The synthesis of this compound often proceeds via the reduction of its corresponding dicarboxylic acid, 3-hexene-1,6-dioic acid. Electrochemical methods present a promising and sustainable route to this crucial precursor. Electrocarboxylation, the electrochemical fixation of carbon dioxide into organic molecules, has been extensively studied for converting simple feedstocks like 1,3-butadiene (B125203) into C6 dicarboxylic acids. This process is highly atom-economical and can be very energy efficient, as only one electron is used per molecule of CO2 incorporated.

The electrocarboxylation of 1,3-butadiene yields a mixture of isomers of 3-hexene-1,6-dioic acid, which are direct precursors to adipic acid upon hydrogenation. The reaction conditions, particularly the choice of cathode material and the presence of sacrificial anodes, significantly influence the selectivity and yield of the desired C6 product.

Another significant electrochemical approach starts from muconic acid, a bio-based platform chemical. The electrocatalytic hydrogenation of muconic acid can selectively produce unsaturated dicarboxylic acids. By passing a current through a catalytic cathode in an acidic solution of muconic acid, atomic hydrogen is generated on the cathode surface, which then hydrogenates the substrate. This method can yield a mixture of products including 3-hexene-1,6-dioic acid, 2-hexene-1,6-dioic acid, and adipic acid. Research has shown that with careful selection of the cathode material, high selectivity for trans-3-hexene-1,6-dioic acid can be achieved. Density functional theory (DFT) calculations suggest that the reduction of cis,cis-muconic acid to trans-3-hexenedioic acid follows an outer sphere proton-coupled electron transfer mechanism.

| Starting Material | Method | Key Findings | Product(s) | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Electrocarboxylation | Fixation of CO2 into butadiene. Cathode material acts as a catalyst and affects product distribution. | Mixture of 3-hexene-1,6-dioic acid isomers. | |

| Muconic Acid | Electrocatalytic Hydrogenation | Cathode materials like Cu, Fe, Pb, Sn, Ti, Zn can be used. | trans-3-Hexene-1,6-dioic acid, 2-hexene-1,6-dioic acid, Adipic acid. | |

| cis,cis-Muconic Acid | Electrochemical Hydrogenation | Supported palladium nanoparticles show high performance compared to palladium foil or platinum catalysts. | trans-3-Hexenedioic acid, Adipic acid. |

Bio-Catalytic and Enzyme-Mediated Synthesis Approaches for Diol Analogues

Biocatalysis offers a green and highly selective alternative for synthesizing diols and their precursors. Enzymes can operate under mild conditions and exhibit high stereoselectivity, which is often difficult to achieve with traditional chemical methods. While direct enzymatic synthesis of this compound is not widely documented, studies on analogous systems demonstrate the potential of this approach.

For instance, the enzyme Candida antarctica Lipase B (CALB) has been used in the polycondensation reactions of unsaturated diesters, such as dimethyl muconates, with various diols. These studies confirm that the alkene functionality is preserved during the enzymatic process without changes to the stereo-configuration, highlighting the stereoselectivity of the CALB enzyme. This suggests that a reverse reaction, the enzymatic hydrolysis of a diester of 3-hexene-1,6-dioic acid, could be a viable route to the diol.

Furthermore, biocatalytic cascades have been developed for producing chiral epoxides and triols from biomass-derived starting materials, demonstrating the power of multi-enzyme systems for creating complex chiral molecules. The synthesis of muconic acid itself from renewable feedstocks like glucose has been successfully established in engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae. This bio-based muconic acid can then serve as a starting material for subsequent chemical or enzymatic transformations to produce diols.

Advanced Approaches to Stereoselective Synthesis of this compound

Achieving stereocontrol is a critical challenge in organic synthesis. For a molecule like this compound, which has a prochiral double bond, stereoselective methods can be employed to produce chiral derivatives.

Chelate-Controlled Intramolecular Alkylation Reactions

Chelate-controlled reactions utilize a metal ion to coordinate with multiple functional groups within a molecule, creating a rigid, cyclic intermediate. This conformation pre-organizes the molecule for a subsequent reaction, allowing for high stereocontrol. While specific examples for the synthesis of this compound are not prominent in the literature, the principle can be applied to suitable precursors. This strategy is effective in constructing cyclic systems and controlling stereochemistry in acyclic molecules by temporarily creating a cyclic-like transition state.

Sharpless Asymmetric Dihydroxylation (SAD) Sequences

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the double bond in a stereospecific manner.

This reaction could be applied to a precursor of this compound. For instance, a diene such as 1,5-hexadiene could be selectively mono-dihydroxylated to yield a chiral tetraol, which could then be further manipulated. The choice of the chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which face of the alkene is hydroxylated, allowing access to either enantiomer of the product diol. Commercially available reagent mixtures, known as AD-mix-α [containing (DHQ)2-PHAL] and AD-mix-β [containing (DHQD)2-PHAL], simplify the experimental procedure. The reaction is highly site-selective, generally oxidizing the most electron-rich double bond in a polyene substrate.

Ligand and Catalyst Design for Enantiomeric and Diastereomeric Control

The success of any stereoselective transformation hinges on the design of the chiral catalyst or ligand. The ligand coordinates to the metal center and creates a chiral environment, influencing the trajectory of the incoming substrate and leading to the preferential formation of one stereoisomer.

Significant research has been invested in developing novel ligand scaffolds to improve enantioselectivity and expand the scope of asymmetric reactions. For example, C2-symmetric bipyridinediol derivatives have been designed to form stable complexes with Lewis acids, enabling highly enantioselective reactions. Similarly, nickel catalysts incorporating an azophenolate ligand have been shown to mediate stereoselective cycloalkane formation from 1,n-diols. In nickel-catalyzed reductive couplings, bulky and electron-deficient phosphorus ligands, such as cyclodiphosphazane and VAPOL phosphoramidite, have been key to achieving high diastereo- and enantioselectivity in the synthesis of vicinal diols. The principle is to fine-tune the steric and electronic properties of the ligand to create a precise fit for the desired transition state, thereby maximizing stereochemical control.

Scalability and Industrial Considerations in this compound Production

For this compound to be industrially viable, its synthesis must be scalable, cost-effective, and environmentally benign. The production of its key precursor, 3-hexene-1,6-dioic acid (or its esters), is a major focus of industrial research.

One promising route starts with 1,3-butadiene, a bulk chemical from the petrochemical industry. Recently, a significant breakthrough was achieved in the direct carbonylation of 1,3-butadiene. Researchers developed a novel palladium catalyst based on a specific pyridyl-substituted bidentate phosphine (B1218219) ligand (HeMaRaphos). This catalyst system facilitates the direct formation of adipate (B1204190) diesters from 1,3-butadiene, carbon monoxide, and an alcohol with selectivities up to 97% under industrially feasible conditions. This process is highly atom-economical and avoids the multi-stage, energy-intensive synthesis currently used for adipic acid, which also releases potent greenhouse gases.

A second major industrial strategy involves bio-based feedstocks. As mentioned, cis,cis-muconic acid can be produced efficiently from sugars or lignin (B12514952) via fermentation. The subsequent electrochemical hydrogenation of this bio-derived muconic acid to trans-3-hexenedioic acid (t3HDA) is being actively developed for scale-up. Research has focused on enhancing the productivity of the electrochemical step by optimizing the fermentation broth composition and operating at industrially relevant current densities. This hybrid microbial-electrosynthesis process represents a sustainable pathway to unsaturated monomers like t3HDA, which can then be reduced to this compound.

Continuous Flow Reactor Systems for Efficient Diol Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering numerous advantages for the synthesis of fine chemicals, including unsaturated diols. beilstein-journals.orgsemanticscholar.org The use of continuous flow reactors, such as packed-bed or microreactors, allows for precise control over reaction parameters, including temperature, pressure, and residence time, leading to improved selectivity and yield. beilstein-journals.orgresearchgate.net

One of the most relevant applications of flow chemistry in this context is the partial hydrogenation of alkynes to alkenes. beilstein-journals.org For the synthesis of this compound, a potential pathway involves the stereoselective hydrogenation of 3-hexyne-1,6-diol. In a continuous flow setup, a solution of the alkyne and a hydrogen stream are passed through a heated tube or column packed with a heterogeneous catalyst. semanticscholar.org This configuration offers superior heat and mass transfer compared to batch reactors, which is crucial for controlling the exothermicity of hydrogenation reactions and preventing over-reduction to the corresponding alkane. nih.gov

The benefits of employing continuous flow systems for such transformations include:

Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risks associated with handling highly reactive intermediates or performing reactions at elevated temperatures and pressures. nih.gov

Improved Selectivity: Precise control over residence time allows for the reaction to be stopped at the desired intermediate stage (the alkene), minimizing the formation of byproducts from over-hydrogenation. beilstein-journals.org

Facilitated Scale-up: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

Automation and Optimization: Flow chemistry setups are well-suited for automation, enabling rapid screening of reaction conditions and catalysts to optimize for yield and selectivity. rsc.org

Research on the continuous-flow partial hydrogenation of various alkynes has demonstrated the feasibility of achieving high selectivity for the desired alkene. researchgate.net For instance, studies on the hydrogenation of 3-hexyne (B1328910) have explored different packed-bed supported catalysts, consistently yielding the cis-alkene with high selectivity. researchgate.net While the synthesis of the trans isomer, this compound, would require specific catalytic systems promoting E-selectivity, the principles of continuous flow operation remain equally advantageous.

| Alkyne Substrate | Catalyst | Reactor Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Alkene (%) |

|---|---|---|---|---|---|---|

| 3-Hexyn-1-ol (B147329) | Pd/Al2O3 | Packed-Bed | 25 | 1-2 | 85 | Moderate (cis) |

| Phenylacetylene | Pd/Boehmite/Al2O3 | Flow-Through | RT | - | >90 | >90 |

| 2-Butyne-1,4-diol | Pd/Boehmite/Al2O3 | Closed-Loop | RT | - | >90 | >90 |

This table presents data from analogous systems to illustrate the performance of continuous flow hydrogenation for producing unsaturated alcohols. The data for 3-Hexyn-1-ol and Phenylacetylene/2-Butyne-1,4-diol are sourced from related research. researchgate.net

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis is a cornerstone of sustainable chemical production, offering significant environmental and economic benefits, including catalyst reusability, simplified product purification, and the potential for use in continuous processes. researchgate.netmdpi.com For the synthesis of this compound, heterogeneous catalysts are crucial for the selective hydrogenation of a suitable precursor like 3-hexyne-1,6-diol.

The choice of catalyst is paramount in controlling the stereoselectivity of the hydrogenation reaction. While traditional palladium-based catalysts, such as Lindlar's catalyst, are renowned for their high selectivity towards cis-alkenes, achieving high selectivity for trans-alkenes from internal alkynes via direct hydrogenation is more challenging. acs.org However, recent advancements have explored novel catalytic systems and mechanisms to achieve this transformation.

Key research findings in heterogeneous catalysis relevant to the synthesis of unsaturated diols include:

Catalyst Composition: The catalytic activity and selectivity are highly dependent on the metal, the support, and the presence of promoters or inhibitors. Palladium remains a key metal for alkyne hydrogenation, but its properties can be tuned by alloying it with other metals or by using specific supports. sciopen.com

Support Effects: The support material (e.g., alumina, silica (B1680970), ceria) can influence the dispersion and electronic properties of the metal nanoparticles, thereby affecting the catalyst's performance. sciopen.com

Stereoselectivity Control: Research has shown that it is possible to switch the selectivity from cis to trans olefins through mechanisms such as isomerization mediated by frustrated hydrogen atoms on the catalyst surface. acs.org For example, defective Rh2S3 has been shown to be an outstanding heterogeneous catalyst for the stereoselective production of trans-olefins. acs.org

Sustainable Feedstocks: There is a growing interest in producing α,ω-diols, including 1,6-hexanediol (B165255), from biomass-derived feedstocks. energy.govosti.govrsc.org This approach aligns with the principles of green chemistry and could provide a sustainable route to the precursors of this compound.

The development of robust and selective heterogeneous catalysts is essential for the sustainable production of this compound. The synergy between advanced catalyst design and the implementation of continuous flow reactor technology holds the promise of developing highly efficient and environmentally benign manufacturing processes for this and other valuable unsaturated diols.

| Catalyst | Substrate | Key Finding |

|---|---|---|

| Pd-based catalysts | Internal Alkynes | Generally favor cis-alkene formation, but selectivity can be tuned. sciopen.com |

| Ni@Y (Nickel confined in faujasite zeolite) | Various Alkynes | Efficiently catalyzes selective hydrogenation via a homogeneous-like associative mechanism. chinesechemsoc.orgchinesechemsoc.org |

| Defective Rh2S3 | Internal Alkynes | Promotes isomerization to yield trans-alkenes with high selectivity. acs.org |

| Pt/C and Pd/C | Phenyl- and alkyl-substituted alkynes | Active in transfer hydrogenation from tertiary amines, initially forming the cis-alkene. acs.org |

This table summarizes the performance and key findings for various heterogeneous catalysts in the selective hydrogenation of alkynes, providing insights into potential catalytic systems for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 3e 3 Hexene 1,6 Diol

Reactions Involving the Primary Hydroxyl Groups of (3E)-3-Hexene-1,6-diol

The terminal primary hydroxyl groups in this compound are susceptible to a variety of common alcohol reactions, including derivatization, oxidation, and cyclization.

Derivatization to Esters, Ethers, and Acetals

The primary hydroxyl groups of this compound can be readily converted into a range of functional groups, including esters, ethers, and acetals, to modify the molecule's properties or to protect the hydroxyl groups during other transformations.

Esterification: The diol can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding mono- or di-esters. This reaction is typically catalyzed by an acid or a base. For instance, reaction with excess acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would yield (3E)-3-hexene-1,6-diyl diacetate.

Etherification: The formation of ethers from this compound can be achieved through Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base like sodium hydride, followed by reaction with an alkyl halide. This would result in the formation of a bis-ether.

Acetal (B89532) Formation: In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form cyclic acetals. This reaction is often used to protect the diol functionality. The formation of a seven-membered ring acetal would be expected.

| Derivative Type | Reagents | Product |

| Ester | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | (3E)-3-Hexene-1,6-diyl diacetate |

| Ether | Alkyl Halide (e.g., Ethyl Bromide) + Strong Base | 1,6-diethoxy-(3E)-3-hexene |

| Acetal | Aldehyde (e.g., Benzaldehyde) + Acid Catalyst | 2-phenyl-1,3-dioxepane derivative |

Selective Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol groups of this compound can be selectively oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, forming (3E)-3-hexenedial. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this selective transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another effective method.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary hydroxyl groups directly to carboxylic acids, yielding (3E)-3-hexenedioic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent), or ruthenium tetroxide (RuO4). wikipedia.orgorganic-chemistry.orgadichemistry.comyoutube.comthermofisher.cn

| Product | Oxidizing Agent |

| (3E)-3-Hexenedial | Pyridinium Chlorochromate (PCC) |

| (3E)-3-Hexenedioic acid | Potassium Permanganate (KMnO4) |

Cyclization Reactions to Form Heterocyclic Structures

The presence of two hydroxyl groups at the termini of a six-carbon chain allows for intramolecular cyclization reactions to form seven-membered heterocyclic rings, specifically oxepane (B1206615) derivatives. This process is typically acid-catalyzed, where protonation of one hydroxyl group turns it into a good leaving group (water), allowing the other hydroxyl group to act as a nucleophile and attack the resulting carbocation or undergo an SN2-type displacement. youtube.com The presence of the double bond can influence the ease and outcome of such cyclizations.

Reactions at the Carbon-Carbon Double Bond of this compound

The carbon-carbon double bond in this compound is a site of reactivity for various addition and transformation reactions, including hydrogenation, deoxydehydration, halogenation, and hydrohalogenation.

Hydrogenation and Deoxydehydration (DODH)

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. masterorganicchemistry.comorganic-chemistry.orgmdpi.comlibretexts.org The product of this reaction is the saturated diol, 1,6-hexanediol (B165255), a commercially important chemical. lookchem.com

Deoxydehydration (DODH): This is a process where a vicinal diol is converted to an alkene. While this compound is not a vicinal diol, under certain catalytic conditions, particularly with rhenium-based catalysts, it could potentially undergo a related deoxygenation process. nih.govnih.govmdpi.comrsc.orgrsc.org More relevant to this substrate would be the conversion to dienes through a double dehydration reaction, though this typically requires harsh acidic conditions.

| Reaction | Reagents | Product |

| Hydrogenation | H2, Pd/C | 1,6-Hexanediol |

| Deoxydehydration (conceptual) | Rhenium Catalyst | 1,3-Hexadiene or 1,4-Hexadiene |

Halogenation and Hydrohalogenation Reactions

Halogenation: The double bond of this compound can readily undergo addition reactions with halogens such as bromine (Br2) or chlorine (Cl2). This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. The product of bromination would be 3,4-dibromo-1,6-hexanediol. brainly.comchegg.comdoubtnut.comdoubtnut.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In the case of the symmetrically substituted double bond in this compound, the addition of a hydrogen halide would lead to a mixture of regioisomers, 3-halo-1,6-hexanediol and 4-halo-1,6-hexanediol. study.commasterorganicchemistry.com

| Reaction | Reagents | Product |

| Halogenation | Br2 | 3,4-Dibromo-1,6-hexanediol |

| Hydrohalogenation | HBr | Mixture of 3-bromo-1,6-hexanediol and 4-bromo-1,6-hexanediol |

Hydroamination and Other Addition Reactions

The electron-rich double bond of this compound is susceptible to various addition reactions. Hydroamination, the addition of an N-H bond across the double bond, represents an atom-economical method for synthesizing amino alcohols. However, the hydroamination of unactivated internal alkenes like this compound is challenging and typically requires a catalyst. organicreactions.org Various catalyst systems based on alkali, alkaline earth, and transition metals have been developed, often operating through a metal-amido intermediate that adds nucleophilically to the alkene. libretexts.org The reaction mechanism and efficiency can be complex, influenced by factors such as the amine's basicity and steric hindrance. nih.govlibretexts.org For non-activated alkenes, transition metal catalysts, including those based on ruthenium, have been explored. escholarship.org

Beyond hydroamination, the alkene can undergo several other characteristic addition reactions:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) would reduce the double bond to yield hexane-1,6-diol.

Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed via a halonium ion intermediate to give 3,4-dihalohexane-1,6-diol.

Hydrohalogenation: The addition of H-X (e.g., HBr, HCl) would yield a 3-halo or 4-halo-hexane-1,6-diol.

Hydroxylation: This reaction adds two hydroxyl groups across the double bond, converting the starting material into a hexane-1,3,4,6-tetraol. The stereochemical outcome depends on the reagents used; syn-dihydroxylation can be achieved with reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄), while anti-dihydroxylation is accomplished via epoxidation followed by acid-catalyzed ring-opening. chemistrynotmystery.comchemistrysteps.comyoutube.com

Ozonolysis and Oxidative Cleavage Processes

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, replacing it with carbonyl groups. wikipedia.org When this compound is treated with ozone (O₃), the double bond is cleaved, leading to the formation of two molecules of 3-hydroxypropanal (B37111) after a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc). masterorganicchemistry.com

The reaction proceeds via the Criegee mechanism, which involves a three-step sequence. nih.gov First, ozone adds to the alkene in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). wikipedia.orgmsu.edu This intermediate rapidly rearranges into a carbonyl oxide (also known as the Criegee intermediate) and a carbonyl compound. msu.edursc.org These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane), which is then cleaved during the workup step to yield the final carbonyl products. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Product(s) |

| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C2. (CH₃)₂S (Reductive Workup) | 3-Hydroxypropanal |

| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C2. H₂O₂ (Oxidative Workup) | 3-Hydroxypropanoic acid |

| Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | 3-Hydroxypropanal |

An alternative to ozonolysis is oxidative cleavage using other reagents. For instance, dihydroxylation of the alkene followed by treatment with sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) also cleaves the C-C bond between the hydroxyl-bearing carbons to yield the same aldehyde products. chemistrynotmystery.commasterorganicchemistry.com

Olefin Metathesis and Polymerization Initiations

The structure of this compound makes it a suitable monomer for acyclic diene metathesis (ADMET) polymerization. libretexts.org ADMET is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene. mdpi.com While this compound itself is not a terminal diene required for traditional ADMET, it can be chemically modified (e.g., by esterification with undecenoic acid) to form a suitable α,ω-diene monomer. researchgate.netmdpi.com The polymerization, catalyzed by transition metal alkylidenes (e.g., Grubbs or Schrock catalysts), would proceed via the Chauvin mechanism. wikipedia.orgapexmolecular.com This mechanism involves the [2+2] cycloaddition of the alkene to the metal carbene, forming a metallacyclobutane intermediate which then fragments to regenerate a metal carbene and the growing polymer chain. libretexts.orgnobelprize.orglibretexts.org This process allows for the synthesis of unsaturated polyesters with regularly spaced double bonds in the backbone. nih.gov

Furthermore, the two primary hydroxyl groups allow this compound to act as a monomer or chain extender in other types of polymerization, such as the synthesis of polyesters (via reaction with dicarboxylic acids) and polyurethanes (via reaction with diisocyanates). In these cases, the alkene functionality remains in the polymer backbone, offering a site for subsequent cross-linking or modification.

Chemoselective Transformations of this compound

Protecting Group Strategies in Complex Syntheses

In more complex synthetic pathways, it is often necessary to temporarily "mask" one functional group to prevent it from reacting while another part of the molecule is being modified. This is achieved using protecting groups. utsouthwestern.edu

For this compound, the hydroxyl groups are most commonly protected. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used. They are easily installed (e.g., using the corresponding silyl chloride and imidazole) and are robust to many reaction conditions used to modify alkenes (e.g., epoxidation, metathesis, hydrogenation). They can be selectively removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Other common protecting groups for diols include benzyl (B1604629) ethers, which are stable to both acidic and basic conditions and can be removed by hydrogenolysis, or acetals if the diol were in a 1,2- or 1,3-relationship. researchgate.netchem-station.comnih.gov The choice of protecting group is critical and depends on the planned synthetic route and the stability of the group to subsequent reaction conditions. cmu.edu

| Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, AcOH | Stable to base, mild acid, oxidation, reduction |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |

| Methoxyethoxymethyl ether | MEM | MEM-Cl, DIPEA | Strong Acid (e.g., TFA) | Stable to base, nucleophiles |

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is understood through well-established reaction mechanisms.

Ozonolysis: As previously mentioned, the cleavage of the double bond by ozone follows the Criegee mechanism. msu.eduorganic-chemistry.org This involves a [3+2] cycloaddition to form a primary ozonide, followed by a cycloreversion to a carbonyl and a carbonyl oxide, and a final [3+2] cycloaddition to form the secondary ozonide. wikipedia.orgnih.gov The symmetry of this compound simplifies the product outcome, as the cycloreversion yields identical carbonyl and carbonyl oxide fragments (3-hydroxypropanal and its corresponding oxide).

Olefin Metathesis: The mechanism for transition-metal-catalyzed olefin metathesis, elucidated by Yves Chauvin, involves a metal alkylidene as the active catalyst. apexmolecular.comnobelprize.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a four-membered metallacyclobutane intermediate. wikipedia.orglibretexts.org This cycle effectively scrambles the alkylidene fragments of the reacting olefins.

Electrophilic Addition to the Alkene: Reactions such as halogenation and epoxidation proceed via electrophilic attack on the π-system of the double bond. In epoxidation with a peroxy acid, the reaction is concerted, with the new C-O bonds forming simultaneously as the peroxy acid's O-O bond breaks. libretexts.org In halogenation, the attack of the alkene on the halogen molecule leads to a cyclic halonium ion intermediate, which is then opened by a nucleophilic attack of the halide ion from the anti-face, leading to an anti-addition product. The presence of the terminal hydroxyl groups is generally too remote to exert a significant electronic or directing effect on these mechanisms.

Investigation of Catalytic Cycles and Intermediates

While specific, detailed catalytic cycles for many reactions of this compound are not extensively documented in dedicated studies, its reactivity can be inferred from well-established mechanisms for similar unsaturated alcohols. Key transformations include oxidation, hydrogenation, and cyclization, each involving distinct catalytic cycles and intermediates.

Catalytic Oxidation: The oxidation of this compound can proceed at either the alkene or the alcohol functionalities, depending on the catalyst and reaction conditions.

Oxidation of Alcohol Groups: The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids. A plausible pathway for the selective oxidation of 1,6-hexanediol to adipic acid involves a series of dehydrogenation steps on a catalyst surface, such as gold-based catalysts. researchgate.net The proposed sequence for the saturated diol involves the initial formation of 6-hydroxyhexanal (B3051487) and 6-hydroxyhexanoic acid as intermediates. researchgate.net A similar pathway can be envisioned for the unsaturated diol, which would lead to (3E)-3-hexenedioic acid.

Epoxidation of the Double Bond: The double bond can be converted to an epoxide using peroxy acids or metal-based catalysts with an oxidant like hydrogen peroxide. The Prilezhaev reaction, which uses a peroxy acid, proceeds through a concerted "butterfly" transition state. researchgate.net Catalytic epoxidation, for instance with a titanium silicalite-1 (TS-1) catalyst, would involve the formation of a titanium hydroperoxo species as the active oxidant. northwestern.eduresearchgate.net

Catalytic Hydrogenation: The hydrogenation of the carbon-carbon double bond in this compound yields 1,6-hexanediol. This reaction is typically catalyzed by transition metals such as palladium, platinum, or nickel. The generally accepted Horiuti-Polanyi mechanism for alkene hydrogenation involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed alkene.

A study on the selective hydrogenation of 3-hexyn-1-ol (B147329) to cis-3-hexen-1-ol (B126655) highlights the importance of catalyst structure in preventing over-hydrogenation to the alkane. mdpi.com While the starting material and desired product differ, the study underscores the role of low-coordinated edge and corner sites on the catalyst in non-selective reactions.

Organometallic Intermediates in Synthesis: While not a transformation of this compound, the synthesis of the related cis-3-hexene-1,6-diols points to the involvement of reactive organometallic intermediates. A one-pot synthesis method involves the formation of a divinylzinc (B3045688) intermediate, which then undergoes reductive elimination to form the carbon-carbon double bond. nih.govresearchgate.net In the presence of an aldehyde or ketone, a proposed metallocyclopentene intermediate is trapped to yield the diol. nih.govresearchgate.net

Table 1: Plausible Intermediates in the Transformation of this compound

| Transformation | Catalyst/Reagent | Plausible Intermediates |

| Oxidation to (3E)-3-Hexenedioic Acid | Gold-based catalyst | 6-hydroxy-(3E)-3-hexenal, 6-hydroxy-(3E)-3-hexenoic acid |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | "Butterfly" transition state |

| Catalytic Epoxidation | Ti-silicalite-1 / H₂O₂ | Titanium hydroperoxo species |

| Hydrogenation to 1,6-Hexanediol | Pd, Pt, or Ni | Adsorbed hexenyl and hexyl species on the catalyst surface |

Kinetic and Thermodynamic Studies of Reaction Pathways

Thermodynamic Considerations: Thermodynamic data for the saturated analogue, 1,6-hexanediol, is available and can serve as a reference point. For instance, the enthalpy of fusion for 1,6-hexanediol is approximately 25.5 kJ/mol. nist.govnist.gov The presence of the double bond in this compound would influence its thermodynamic properties, such as the standard enthalpy of formation, due to the contribution of the π-bond. The hydrogenation of the double bond to form 1,6-hexanediol is an exothermic process, which is a thermodynamic driving force for this reaction.

Kinetic Factors: The kinetics of reactions involving this compound would be influenced by several factors:

Catalyst Activity and Selectivity: The choice of catalyst is paramount in controlling the reaction rate and selectivity. For instance, in catalytic hydrogenation, the nature of the metal and its support can significantly affect the rate of reaction and the propensity for side reactions. mdpi.com

Substrate Concentration: The reaction rate will generally depend on the concentration of the diol and any other reactants. In many catalytic reactions, the kinetics can be described by Langmuir-Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. researchgate.net

Hydrogen Pressure (in Hydrogenation): In catalytic hydrogenation, the partial pressure of hydrogen is a critical parameter. Studies on the hydrogenation of other unsaturated compounds have shown that the reaction order with respect to hydrogen can vary depending on the catalyst and reaction conditions. mdpi.com

A kinetic study on the epoxidation of 1-hexene (B165129) using a titanium silicalite-1 catalyst revealed that the reaction rates are dependent on the concentrations of the alkene, hydrogen peroxide, and water. northwestern.eduresearchgate.net It is reasonable to assume that the epoxidation of this compound would exhibit similar dependencies.

Table 2: Factors Influencing Reaction Kinetics of this compound

| Factor | Influence on Reaction Kinetics |

| Catalyst Type | Affects activation energy and reaction mechanism, thereby influencing the rate and selectivity. |

| Reactant Concentrations | The rate of reaction is generally dependent on the concentrations of the diol and other reagents. |

| Temperature | Reaction rates typically increase with temperature, but selectivity may decrease. |

| Solvent | The solvent can affect the solubility of reactants, the stability of intermediates and transition states, and the interaction of the substrate with the catalyst. |

| Pressure (for gaseous reactants) | In reactions like hydrogenation, the partial pressure of hydrogen influences the reaction rate. |

Influence of Solvent and Temperature on Reaction Mechanisms

The choice of solvent and the reaction temperature can profoundly impact the reaction pathways, rates, and selectivities of transformations involving this compound.

Influence of Solvent: The solvent can play multiple roles in a chemical reaction. It can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, directly participate in the reaction.

Solvent Polarity: For reactions involving polar or charged intermediates, a polar solvent can enhance the reaction rate by stabilizing these species. For example, in the epoxidation of alkenes, the choice of solvent can affect the reaction rate and selectivity. A study on the epoxidation of 1-hexene showed that the solvent significantly affects the adsorption of the alkene onto the catalyst, which in turn influences the reaction kinetics. northwestern.eduresearchgate.net In another study on the epoxidation of unsaturated fatty esters, chlorinated solvents and ethyl acetate (B1210297) showed good results, while coordinating solvents like tert-butanol (B103910) could reduce catalytic activity. unizar.esresearchgate.net

Solvent as a Nucleophile: In reactions such as the acid-catalyzed opening of an epoxide derived from this compound, a nucleophilic solvent (e.g., water or an alcohol) can act as the nucleophile, leading to the formation of a diol or an ether, respectively.

Influence of Temperature: Temperature has a significant effect on both the rate and selectivity of chemical reactions.

Reaction Rate: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, increasing the temperature will generally accelerate the transformations of this compound. However, excessively high temperatures can lead to undesirable side reactions and decomposition.

Reaction Selectivity: The selectivity of a reaction towards a particular product can be temperature-dependent. For instance, in the catalytic oxidation of alcohols, higher temperatures may favor over-oxidation to carboxylic acids or even cleavage of carbon-carbon bonds. wikipedia.org In some cases, lower temperatures are employed to enhance selectivity, for example, in the selective hydrogenation of alkynes to alkenes.

Thermodynamic vs. Kinetic Control: Temperature can also influence whether a reaction is under thermodynamic or kinetic control. At lower temperatures, the product that is formed fastest (the kinetic product) is favored, while at higher temperatures, the most stable product (the thermodynamic product) is more likely to be formed.

Studies on the thermal degradation of lubricants based on unsaturated esters have shown that an increase in temperature significantly accelerates the aging and decomposition reactions. researchgate.netmdpi.com This suggests that this compound would also be susceptible to thermal degradation at elevated temperatures.

Table 3: Expected Influence of Solvent and Temperature on Reactions of this compound

| Reaction | Solvent | Temperature | Expected Outcome |

| Epoxidation | Non-polar, aprotic (e.g., dichloromethane, chloroform) | Moderate | Favors formation of the epoxide and prevents ring-opening. |

| Polar, protic (e.g., methanol) | Moderate | May lead to competitive ring-opening of the formed epoxide. | |

| Hydrogenation | Various (e.g., ethanol, ethyl acetate) | Mild to moderate | Higher temperatures increase the rate but may reduce selectivity, leading to over-hydrogenation or side reactions. |

| Oxidation of Alcohols | Aqueous or organic | Moderate to high | Higher temperatures can promote the formation of the dicarboxylic acid but may also lead to degradation. |

Advanced Spectroscopic and Analytical Characterization Techniques for 3e 3 Hexene 1,6 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysislookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (3E)-3-Hexene-1,6-diol. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and stereochemistry of the atoms within the molecule.

For this compound, the ¹H NMR spectrum is particularly informative for confirming the configuration of the central double bond. The protons attached to the double bond (vinylic protons, H3 and H4) exhibit a characteristic coupling constant (J-value). For a trans or (E)-configuration, the vicinal coupling constant (³JHH) between these protons is typically in the range of 12-18 Hz, a significantly larger value than the 6-12 Hz range observed for the corresponding cis or (Z)-isomer.

The chemical shifts of the protons provide further structural confirmation. The methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂OH) are expected to appear downfield due to the deshielding effect of the oxygen atoms. The methylene protons adjacent to the double bond (-CH₂-C=) will also have a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bond are readily identified in the 120-140 ppm region, while the sp³ hybridized carbons bearing the hydroxyl groups appear further upfield, typically in the 60-70 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1/C6 | Primary Alcohol (-CH₂OH) | ~3.6 | ~62 |

| C2/C5 | Allylic (-CH₂-C=) | ~2.2 | ~35 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Patternslookchem.comresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₂O₂, the expected monoisotopic mass is approximately 116.08 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.

When subjected to electron ionization (EI), the molecule forms a molecular ion ([M]⁺), which then undergoes characteristic fragmentation. The fragmentation pattern provides valuable structural information. For a diol like this compound, common fragmentation pathways include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 98.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of a CH₂OH radical (•CH₂OH, 31 Da) would lead to a fragment at m/z 85.

Cleavage of the C-C bond allylic to the double bond: This can lead to various resonance-stabilized carbocations.

Analysis of gas chromatography-mass spectrometry (GC-MS) data for this compound shows several key peaks that aid in its identification. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₀O]⁺ | Loss of H₂O |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage (Loss of •CH₂OH) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.com The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing further evidence for the compound's structure.

For this compound, the key vibrational modes include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl groups.

C-H Stretches: Absorptions for sp³ C-H bonds (in the -CH₂- groups) appear just below 3000 cm⁻¹, while sp² C-H stretches (from the =C-H groups) appear just above 3000 cm⁻¹.

C=C Stretch: A medium intensity band around 1650-1680 cm⁻¹. This band may be weak or absent in the IR spectrum if the molecule is highly symmetric, but it should be strong in the Raman spectrum.

C-O Stretch: A strong band in the IR spectrum in the region of 1000-1260 cm⁻¹, indicative of the primary alcohol groups.

=C-H Bend (Out-of-Plane): A crucial band for determining the stereochemistry of the double bond. For a trans-(E)-alkene, a strong, characteristic absorption appears around 960-980 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| sp² C-H Stretch | 3010 - 3095 | Medium | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1650 - 1680 | Weak-Medium | Strong |

| C-O Stretch | 1000 - 1260 | Strong | Weak |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from its (3Z)-isomer and other impurities.

Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can be used to quantify the purity of a sample with high precision. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Specialized capillary columns with polar stationary phases can often achieve baseline separation of the (3E) and (3Z) isomers due to subtle differences in their polarity and boiling points.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile derivatives or for preparative-scale separations. For the underivatized diol, normal-phase HPLC using a silica (B1680970) or diol-based column could separate isomers based on differences in their interaction with the polar stationary phase. Reversed-phase HPLC, using a nonpolar C18 column, is also a viable option, where separation would be based on differences in hydrophobicity.

X-ray Diffraction for Solid-State Structural Determination of Crystalline Derivatives

This compound is a liquid at room temperature, precluding direct analysis by single-crystal X-ray diffraction. sigmaaldrich.com However, this definitive technique can be applied to solid, crystalline derivatives of the molecule.

To perform this analysis, the diol must first be converted into a derivative that readily forms high-quality crystals. Common derivatization strategies include the formation of esters (e.g., benzoates, p-nitrobenzoates) or urethanes through reaction with corresponding acyl chlorides or isocyanates. These derivatives often have higher melting points and a greater propensity to crystallize.

Once a suitable single crystal is obtained, X-ray diffraction analysis provides an unambiguous determination of the entire molecular structure in the solid state. This technique yields precise measurements of:

Bond lengths and angles: Confirming the expected molecular geometry.

Torsional angles: Defining the exact conformation of the molecule in the crystal lattice.

Stereochemistry: Providing absolute confirmation of the (E)-configuration of the double bond.

Intermolecular interactions: Revealing how the molecules pack together in the solid state, including details of hydrogen bonding involving the hydroxyl groups (or their derivative functional groups).

This method stands as the ultimate proof of structure, corroborating the assignments made by spectroscopic techniques.

Computational and Theoretical Chemistry Studies of 3e 3 Hexene 1,6 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental to elucidating the electronic structure and predicting the molecular properties of (3E)-3-hexene-1,6-diol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which a wide array of properties can be derived. jstar-research.comnih.gov

Calculations provide optimized three-dimensional geometries, detailing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For this compound, this includes the planar configuration of the C=C double bond characteristic of the (E) isomer. From the electronic structure, properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential can be mapped. These properties are key indicators of the molecule's reactivity, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.

Numerous physicochemical properties can be computed, complementing experimental data or providing predictions where experimental values are unavailable. jstar-research.comifes.edu.br For this compound, several key properties have been computationally predicted.

Interactive Table: Computed Properties of this compound Below is an interactive table of computed molecular properties. Use the search bar to filter properties.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 116.16 g/mol | PubChem nih.gov |

| Molecular Formula | C6H12O2 | PubChem nih.gov |

| XLogP3 | -0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 116.083729621 Da | PubChem nih.gov |

| Topological Polar Surface Area (PSA) | 40.5 Ų | PubChem nih.gov |

| pKa (Predicted) | 14.54 ± 0.10 | LookChem lookchem.com |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | LookChem lookchem.com |

Conformational Analysis and Energy Landscapes through Molecular Mechanics

Due to its five rotatable single bonds, this compound can adopt a multitude of conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers between them. Molecular mechanics (MM) is a computationally efficient method for this purpose, treating atoms as balls and bonds as springs with a defined force field. youtube.com

By systematically rotating the dihedral angles of the C-C and C-O single bonds, a potential energy surface (PES) can be generated. researchgate.net This surface, often referred to as the energy landscape, maps the potential energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. researchgate.net

For this compound, key conformational features include the orientation of the two hydroxyl (-OH) groups relative to each other and to the carbon backbone. Intramolecular hydrogen bonding, where the hydrogen of one hydroxyl group interacts with the oxygen of the other, can significantly stabilize certain conformations. nih.gov Computational studies on other diols have shown that the propensity for intramolecular hydrogen bonding increases when the hydroxyl groups are separated by three or more carbon atoms, which is the case for this molecule. nih.gov The lowest energy conformers would likely feature a balance between minimizing steric repulsion and maximizing favorable interactions like hydrogen bonds. researchgate.net The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at a given temperature. rsc.org

Reaction Mechanism Predictions via Transition State Theory and DFT Calculations

Computational chemistry provides powerful tools for mapping the detailed pathways of chemical reactions involving this compound. By combining Density Functional Theory (DFT) with principles like Transition State Theory, researchers can predict reaction mechanisms, calculate activation energies, and understand product selectivity. scielo.br

The reactivity of this compound is primarily dictated by its two functional groups: the C=C double bond and the terminal hydroxyl groups.

Reactions of the Hydroxyl Groups: The -OH groups can undergo reactions like esterification or oxidation. Computational models can predict the pKa of these groups and their nucleophilicity. Variational Transition State Theory, for example, has been used to compute rate constants for reactions like hydrogen abstraction from alcohols by radicals, providing detailed kinetic information. nih.gov

By comparing the activation energies for competing reaction pathways, these theoretical studies can predict which products will be favored under specific conditions, guiding experimental efforts in synthesis. acs.org

Application of Machine Learning and Artificial Intelligence in Predicting Reaction Outcomes and Rates

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the prediction of chemical reactions, moving beyond the study of single molecules to forecasting the outcomes of complex chemical systems. chemcopilot.comdartmouth.edu Instead of being programmed with explicit chemical rules, ML models learn patterns from vast datasets of known reactions. nih.gov

For a polyfunctional molecule like this compound, predicting the outcome of a reaction with multiple potential reactive sites is a significant challenge. acs.org AI models can address this by:

Predicting Reaction Products: Given the reactants, reagents, and solvent, neural network-based models can predict the structure of the major product. nih.gov These models represent molecules as fingerprints or graphs and learn the complex interplay of factors that determine reaction pathways. nih.gov

Predicting Reaction Rates and Yields: AI can be trained to predict reaction kinetics and yields. ijsea.com By analyzing data from high-throughput experiments, where many variables are screened simultaneously, ML algorithms like random forests can identify the optimal conditions (catalyst, solvent, temperature) to maximize the yield of a desired product. chemai.iosemanticscholar.org

Accelerating Discovery: The integration of AI with automated experimental platforms creates a closed loop where the AI proposes experiments, a robot performs them, and the results are fed back to the model for refinement. appliedclinicaltrialsonline.com This data-driven approach can dramatically accelerate the discovery of new reactions and the optimization of synthetic routes involving molecules like this compound. chemcopilot.comappliedclinicaltrialsonline.com

While these tools often function as "black boxes," their predictive power is becoming indispensable for navigating the vast chemical space and designing more efficient chemical processes. ijsea.com

In Silico Design of Novel Catalysts and Reagents for this compound Transformations

Computational methods are increasingly used not just to study existing chemical systems but to proactively design new catalysts and reagents with tailored properties—a practice known as in silico design. pnnl.gov This approach is particularly valuable for controlling the selectivity of reactions involving multifunctional molecules like this compound.

The goal is often to achieve high selectivity for a specific transformation, for example:

Selective Hydrogenation: A key challenge is the selective hydrogenation of the C=C double bond without affecting the -OH groups, or vice-versa. rsc.orggoogle.com Computational catalyst design can help identify the optimal catalyst material and structure. pnnl.gov DFT calculations can model the interaction of the diol with different metal surfaces (e.g., Pd, Pt, Ru, Os) or organometallic complexes. acs.orggoogle.com By calculating the binding energies of the different functional groups and the activation barriers for their hydrogenation, researchers can predict which catalyst will favor the desired reaction. umn.edumdpi.com

Site-Selective Functionalization: Designing organocatalysts that can recognize and selectively functionalize one of the two hydroxyl groups is another area of active research. nih.gov Computational modeling can be used to design chiral diol-based catalysts, for instance, that form a specific non-covalent complex with this compound. nih.gov By modeling the transition state of the catalyzed reaction, chemists can design a catalyst scaffold that positions the reagent to attack only one of the two chemically similar -OH groups, thereby achieving high site-selectivity.

These computational design cycles, where catalysts are designed on a computer, synthesized, and tested, significantly reduce the trial-and-error involved in traditional catalyst development, leading to more efficient and sustainable chemical processes. pnnl.govpnnl.gov

Applications in Advanced Organic Synthesis and Materials Science

(3E)-3-Hexene-1,6-diol as a Versatile Building Block in Asymmetric Synthesis

The prochiral nature of this compound, with its C2 symmetry, makes it an attractive starting material for asymmetric synthesis. The double bond can be subjected to various enantioselective transformations to introduce chirality, leading to the formation of valuable chiral building blocks.

One of the most powerful methods for the asymmetric dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce vicinal diols with high enantioselectivity. The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates the stereochemical outcome of the reaction, yielding one of two possible enantiomeric diols. While specific studies on the Sharpless dihydroxylation of this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to a wide range of alkenes suggests its potential for converting this compound into chiral polyols. These resulting chiral 1,2,3,4-tetrahydroxyhexane derivatives can then serve as versatile intermediates in the synthesis of various complex molecules.

Furthermore, the diastereoselective synthesis of the cis-isomer, cis-3-hexene-1,6-diols, has been achieved with excellent control over stereochemistry. nih.gov This highlights the potential of the hexene-1,6-diol scaffold in stereocontrolled synthesis.

Utilization in the Total Synthesis of Complex Natural Products

The structural motifs present in this compound and its derivatives are found in numerous complex natural products. While direct total syntheses starting from this compound are not prominently featured in readily available literature, its potential as a C6 building block is evident. For instance, the synthesis of complex alkaloids such as (+)-Aspidospermidine involves intricate polycyclic systems where a six-carbon chain with functional groups at both ends could be a valuable precursor. nih.govnih.govst-andrews.ac.ukchemrxiv.org

The strategic placement of the double bond in this compound allows for various synthetic manipulations, including but not limited to, olefination, metathesis, and cyclization reactions, which are key steps in the construction of macrocyclic and polycyclic natural products. The development of synthetic strategies that employ such versatile building blocks is a continuous effort in the field of total synthesis.

Precursor in the Development of Specialty Chemicals and Advanced Intermediates

The reactivity of both the double bond and the hydroxyl groups makes this compound a valuable precursor for a range of specialty chemicals and advanced intermediates. The terminal hydroxyl groups can be readily converted into other functional groups, such as esters, ethers, and halides, while the double bond can participate in addition and oxidation reactions.

For example, esterification of the hydroxyl groups can lead to the formation of diesters like (E)-hex-3-ene-1,6-diyl dibenzoate . Etherification can yield compounds such as (3E)-1,6-bis(4-methoxybenzyloxy)-3-hexene . Furthermore, the double bond can be epoxidized to form 2,3-di-(β-hydroxyethyl)-oxirane , a reactive intermediate for further chemical transformations. Another notable derivative is hexamethonium bromide , which can be synthesized from this compound. lookchem.com These derivatives serve as examples of how this diol can be elaborated into more complex molecules with potential applications in various chemical industries.

The following table summarizes some of the specialty chemicals and advanced intermediates that can be derived from this compound.

| Derivative Compound | Chemical Transformation | Potential Application Area |

| (E)-hex-3-ene-1,6-diyl dibenzoate | Esterification | Plasticizers, polymer additives |

| (3E)-1,6-bis(4-methoxybenzyloxy)-3-hexene | Etherification | Protecting group strategies in organic synthesis |

| 2,3-di-(β-hydroxyethyl)-oxirane | Epoxidation | Crosslinking agents, reactive intermediates |

| Hexamethonium bromide | Multi-step synthesis | Ganglionic blocking agent (historical) |

Role in Polymer Chemistry and Materials Science

The presence of two hydroxyl groups and a polymerizable double bond makes this compound a highly interesting monomer for polymer chemistry, enabling the synthesis of materials with tailored properties.

This compound can be utilized as a monomer in the synthesis of unsaturated polyesters and polyurethanes. In polyester (B1180765) synthesis, it can be copolymerized with various dicarboxylic acids or their anhydrides. mdpi.comscispace.comsigmaaldrich.comkompozit.org.trresearchgate.net The incorporation of the double bond from this compound into the polymer backbone provides sites for subsequent crosslinking reactions, often through free-radical polymerization with a vinyl monomer like styrene. This crosslinking process transforms the linear, unsaturated polyester into a rigid, thermoset material.

Similarly, in polyurethane synthesis, this compound can act as a chain extender or be part of a polyester polyol soft segment that reacts with diisocyanates. essentialchemicalindustry.orgresearchgate.netnih.gov The resulting polyurethanes would contain unsaturation in their backbone, which can be utilized for further modifications or to influence the final properties of the material, such as its flexibility and thermal stability.